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Compound of Interest

Compound Name: GSK837149A

Cat. No.: B607865

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding interaction between the
selective inhibitor GSK837149A and human Fatty Acid Synthase (FASN). FASN is a critical
enzyme in de novo lipogenesis, a pathway frequently upregulated in various cancers, making it
a compelling target for therapeutic intervention. Understanding the precise binding site and
mechanism of action of inhibitors like GSK837149A is paramount for the rational design of
next-generation anticancer agents.

Executive Summary

GSKB837149A is a potent and selective inhibitor of the (3-ketoacyl reductase (KR) domain of
human FASN.[1][2][3][4] It exhibits reversible inhibition with a high binding affinity. Mechanistic
studies have revealed that GSK837149A acts as a competitive inhibitor with respect to NADPH
and a non-competitive inhibitor concerning acetoacetyl-CoA, suggesting a complex interplay at
the active site.[2] While its utility in cell-based assays is limited by poor cell permeability,
GSK837149A remains an invaluable tool for probing the structure and function of the FASN KR
domain.[1][4][5]

Quantitative Data Summary

The following table summarizes the key quantitative parameters defining the interaction of
GSK837149A with FASN.
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Inhibition

Parameter Value Enzyme Substrates Reference
Type
Acetyl-CoA,
Ki ~30 nM Human FASN  Malonyl-CoA, Reversible [1112][3]
NADPH
Inhibition vs. - Acetoacetyl-
Competitive Human FASN - 2]
NADPH CoA
Inhibition vs.
Non-
Acetoacetyl- N Human FASN  NADPH - [2]
CoA competitive
o

The FASN Catalytic Cycle and GSK837149A's Point
of Intervention

Fatty Acid Synthase is a large, homodimeric multi-enzyme complex that catalyzes the synthesis
of palmitate from acetyl-CoA and malonyl-CoA, utilizing NADPH as a reducing agent. The
process involves a series of reactions carried out by seven distinct catalytic domains.
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Caption: The FASN catalytic cycle and the inhibitory action of GSK837149A on the KR domain.

GSK837149A specifically targets the (-ketoacyl reductase (KR) domain, which is responsible
for the first reductive step in the fatty acid elongation cycle. This step involves the NADPH-
dependent reduction of a 3-ketoacyl-ACP intermediate to a 3-hydroxyacyl-ACP. By inhibiting
this crucial step, GSK837149A effectively halts the entire fatty acid synthesis process.

Mechanism of Inhibition

Kinetic analyses have elucidated a specific mode of inhibition for GSK837149A. The
competitive inhibition with respect to NADPH suggests that GSK837149A and NADPH likely
compete for binding to the same or overlapping sites on the KR domain. Conversely, the non-
competitive inhibition with respect to acetoacetyl-CoA indicates that the inhibitor does not
directly compete with the ketoacyl substrate for its binding site. It is proposed that
GSK837149A may bind to the enzyme-ketoacyl-ACP complex.[1] Dead-end inhibition studies

© 2025 BenchChem. All rights reserved. 3/9 Tech Support


https://www.benchchem.com/product/b607865?utm_src=pdf-body-img
https://www.benchchem.com/product/b607865?utm_src=pdf-body
https://www.benchchem.com/product/b607865?utm_src=pdf-body
https://www.benchchem.com/product/b607865?utm_src=pdf-body
https://www.benchchem.com/product/b607865?utm_src=pdf-body
https://www.benchchem.com/product/b607865?utm_src=pdf-body
https://www.benchchem.com/product/b607865?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/18312417/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607865?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory
Check Availability & Pricing

with GSK837149A have suggested an ordered binding mechanism where NADPH binds to the
enzyme first, followed by the inhibitor.[6]
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Caption: Proposed ordered binding and inhibitory mechanism of GSK837149A on the FASN
KR domain.

Experimental Protocols

Detailed experimental protocols for the characterization of GSK837149A are not exhaustively
publicly available. However, based on the literature, the following methodologies are central to

its discovery and characterization.

High-Throughput Screening (HTS) for FASN Inhibitors

The initial identification of the chemical scaffold of GSK837149A was achieved through a high-
throughput screening campaign designed to identify inhibitors of human FASN.
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Caption: A generalized workflow for high-throughput screening to identify FASN inhibitors.

e Principle: A common method to monitor FASN activity is a spectrophotometric assay that
measures the decrease in absorbance at 340 nm due to the oxidation of NADPH.
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e Reagents:

Purified human FASN

(¢]

[¢]

Acetyl-CoA

[¢]

Malonyl-CoA

NADPH

[e]

o

Assay buffer (e.g., potassium phosphate buffer, pH 7.0, containing EDTA and DTT)

[¢]

Compound library

e Procedure:

[e]

Dispense FASN, acetyl-CoA, and malonyl-CoA into microplate wells.

o

Add compounds from the library to the wells.

[¢]

Initiate the reaction by adding NADPH.

o

Monitor the change in absorbance at 340 nm over time using a microplate reader.

[e]

Compounds that inhibit the decrease in absorbance are identified as potential hits.

« Hit Confirmation: The structure of active compounds, such as the impurity that led to
GSK837149A, is confirmed using Nuclear Magnetic Resonance (NMR) and Mass
Spectrometry (MS).[1]

Enzyme Inhibition Assays (Ki Determination)

To determine the inhibition constant (Ki) and the mechanism of inhibition, steady-state kinetic
experiments are performed.

e Principle: The initial reaction velocity is measured at various concentrations of the substrate
and inhibitor. The data are then fitted to different models of enzyme inhibition (e.qg.,
competitive, non-competitive, uncompetitive) to determine the Ki and the mode of inhibition.
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e Procedure (vs. NADPH):

o A matrix of reactions is set up with varying concentrations of NADPH and a fixed, non-
saturating concentration of the other substrates (acetoacetyl-CoA or malonyl-CoA and
acetyl-CoA).

o For each NADPH concentration, a range of GSK837149A concentrations is tested.
o The reaction is initiated, and the initial velocity is measured.

o The data are plotted using a double-reciprocal plot (Lineweaver-Burk) or fitted directly to
the Michaelis-Menten equation for different inhibition models. For competitive inhibition,
the lines will intersect on the y-axis.

e Procedure (vs. Acetoacetyl-CoA):

o A similar matrix is set up with varying concentrations of acetoacetyl-CoA and a fixed,
saturating concentration of NADPH.

o Arange of GSK837149A concentrations is tested for each substrate concentration.

o Data analysis is performed as described above. For non-competitive inhibition, the lines
on a Lineweaver-Burk plot will intersect on the x-axis.

X-ray Crystallography

While a co-crystal structure of GSK837149A with the FASN KR domain is not explicitly
reported in the reviewed literature, this technique is the gold standard for elucidating binding
sites at atomic resolution. A study on a similar inhibitor, GSK2194069, successfully yielded a
co-crystal structure with the human KR domain.[6]

General Protocol for Co-crystallization:

e Protein Expression and Purification: The human FASN KR domain is expressed in a suitable
system (e.g., E. coli) and purified to homogeneity using chromatographic techniques.

o Complex Formation: The purified KR domain is incubated with a molar excess of
GSK837149A and NADPH to form the ternary complex.
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» Crystallization: The complex is subjected to a wide range of crystallization screening
conditions (e.g., varying pH, precipitants, temperature) using techniques like sitting-drop or
hanging-drop vapor diffusion.

o Data Collection and Structure Determination: Crystals are cryo-cooled and exposed to an X-
ray beam. The resulting diffraction pattern is used to calculate an electron density map, into
which the atomic model of the protein-inhibitor complex is built and refined.

Conclusion

GSK837149A is a well-characterized, potent, and selective inhibitor of the [3-ketoacyl
reductase domain of human FASN. Its specific binding to the KR domain, competitive inhibition
with NADPH, and reversible nature make it an important chemical probe for studying the
mechanism of FASN. While its development as a therapeutic agent may be hampered by poor
cell permeability, the insights gained from GSK837149A are invaluable for the structure-based
design of novel FASN inhibitors with improved pharmacological properties for the treatment of
cancer and other metabolic diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [The Binding Site of GSK837149A on Fatty Acid
Synthase: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b607865#gsk837149a-binding-site-on-fasn]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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